

# Cimiracemoside A Overview & Chemical Data

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## Compound Focus: Cimiracemoside A

CAS No.: 264875-61-8

Cat. No.: S653026

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**Cimiracemoside A** is a 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizome of *Cimicifuga racemosa* (black cohosh) [1]. The structure was determined as **16 $\beta$ ,23:22 $\beta$ ,25-diepoxy-12-acetoxy-3 $\beta$ ,23,24 $\beta$ -trihydroxy-9,19-cyclolanost-7-ene-3-O- $\beta$ -D-xylopyranoside** through 1D/2D-NMR and high-resolution mass spectrometry techniques [1].

The table below summarizes its core physicochemical properties:

Property	Description
IUPAC Name	Information not available in search results
Molecular Formula	C37H56O11 [2]
Molecular Weight	676.84 g/mol (calculated from formula)
CAS Registry Number	Information not available in search results
PubChem CID	21606551 [2]
Natural Source	Rhizomes of <i>Cimicifuga racemosa</i> (black cohosh) [1]
Compound Type	9,19-Cyclolanostane-type triterpene xyloside [1]
Melting Point	Information not available in search results

Property	Description
Experimental Spectral Data	NMR (1D & 2D), HRESIFTMS [1]

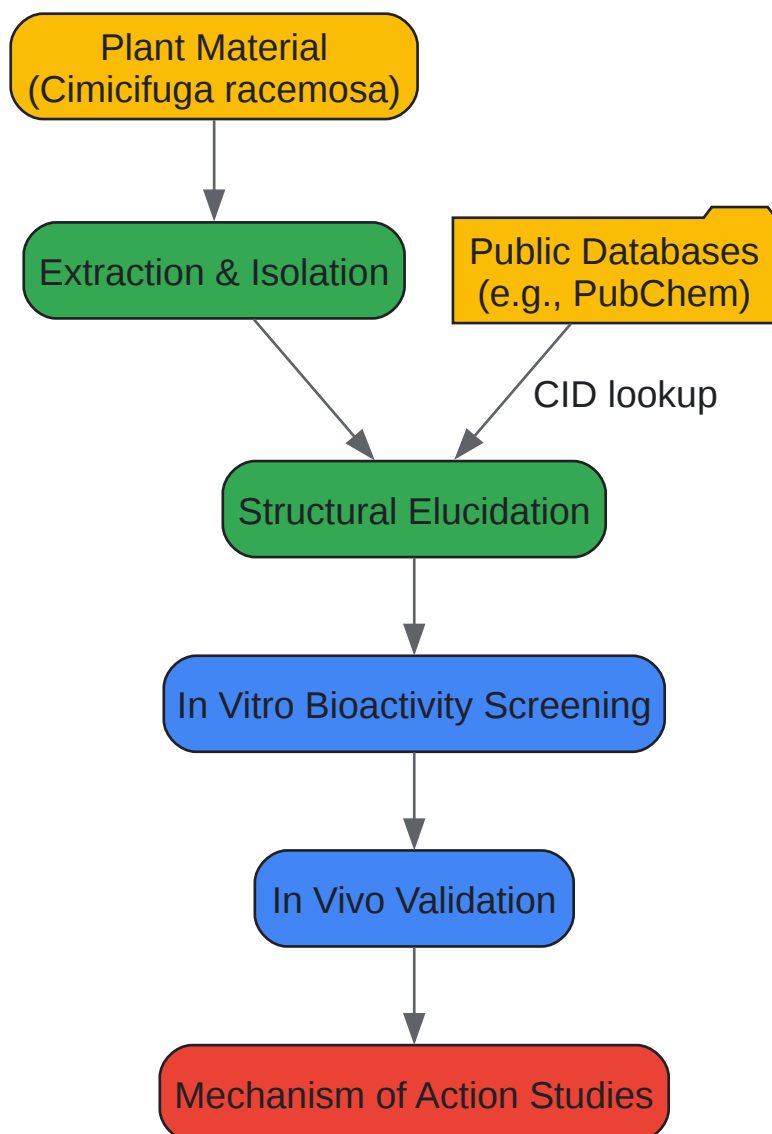
## Cimiracemoside C: A Related Bioactive Compound

While data for **Cimiracemoside A** is limited, information on **Cimiracemoside C** is more readily available. It is also found in *Cimicifuga* species and has documented biological activity, which may provide useful context for researchers [3] [4].

Property	Description
Molecular Formula	C <sub>35</sub> H <sub>56</sub> O <sub>9</sub> [5] [3]
Molecular Weight	620.81 g/mol [3] [4]
CAS Number	256925-92-5 [3] [4]
PubChem CID	15541911 [5] [3]
Biological Activity	AMPK activation; shows anti-diabetic potential in studies with diabetic <i>ob/ob</i> mice [3] [4].
Key In Vitro Protocol	<b>AMPK Activation Assay:</b> Investigated in HepaRG cells. Test compounds (e.g., Cimiracemoside C) are compared to a control like metformin for their ability to activate AMP-activated protein kinase (AMPK) [4].

## Research Workflow for Natural Product Investigation

For a comprehensive investigation of a natural product like **Cimiracemoside A**, a multi-faceted approach is necessary. The following diagram outlines a potential research workflow that integrates various methods to move from isolation to mechanistic understanding.



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This workflow visualizes the key stages in natural product research, from initial isolation to mechanistic studies.

## Guidance for Further Research

Given the scarcity of detailed data on **Cimiracemoside A**, here are suggestions for your continued research:

- **Consult Specialized Databases:** Use scientific databases like PubChem [2] and Reaxys for deeper chemical data, including spectral information.

- **Explore Structural Analogs:** The biological data for Cimracemoside C (AMPK activation) [3] [4] can serve as a starting point for forming hypotheses about the potential activity of **Cimracemoside A**.
- **Review Brother Compounds:** As seen with Cimracemoside C, different saponins from the same plant source can have diverse activities. Investigating other compounds isolated alongside **Cimracemoside A** [1] could provide valuable insights into structure-activity relationships.

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## References

1. A : A New Cycloanostanol Xyloside from the... Cimracemoside [jstage.jst.go.jp]
2. | C37H56O11 | CID 21606551 - PubChem Cimracemoside A [pubchem.ncbi.nlm.nih.gov]
3. C | bioactive compound | InvivoChem Cimracemoside [invivochem.com]
4. C | AMPK | TargetMol Cimracemoside [targetmol.com]
5. C | C35H56O9 | CID 15541911 - PubChem Cimracemoside [pubchem.ncbi.nlm.nih.gov]

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